cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate
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Overview
Description
Cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate is a complex organic compound that features a cyclopropylmethyl group, a trifluoromethyl-substituted imidazole ring, and a piperidine carboxylate moiety
Preparation Methods
The synthesis of cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. The cyclopropylmethyl group is then attached to the imidazole ring, and finally, the piperidine carboxylate moiety is introduced. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
Cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or lithium aluminum hydride.
Scientific Research Applications
Cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate can be compared to other imidazole-containing compounds such as:
Imidazole: A simple heterocyclic compound with a wide range of biological activities.
Benzimidazole: Known for its antiviral and anticancer properties.
Trifluoromethyl imidazole derivatives: These compounds share the trifluoromethyl group, which imparts similar lipophilicity and biological activity.
The uniqueness of this compound lies in its combination of a cyclopropylmethyl group, a trifluoromethyl-substituted imidazole ring, and a piperidine carboxylate moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)11-7-18-12(19-11)10-3-5-20(6-4-10)13(21)22-8-9-1-2-9/h7,9-10H,1-6,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKHIDPOFQSJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)N2CCC(CC2)C3=NC=C(N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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